

Amiloxate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amiloxate

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Abstract

Amiloxate, also known as isoamyl p-methoxycinnamate, is a widely used organic ultraviolet (UV) B filter in sunscreen and other personal care products. Its efficacy in absorbing UVB radiation makes it a crucial ingredient for skin protection against sun-induced damage. This technical guide provides an in-depth overview of the synthesis and characterization of **Amiloxate**, offering detailed experimental protocols and comprehensive data analysis to support researchers and professionals in the field of drug development and cosmetic science.

Introduction

Amiloxate is the ester formed from p-methoxycinnamic acid and isoamyl alcohol. It is an oil-soluble chemical sunscreen agent that primarily absorbs UVB radiation in the range of 290-320 nm, with a peak absorbance at approximately 310 nm, and also offers some protection in the UVA II range (320-340 nm).^[1] This document outlines the key synthetic methodologies and analytical characterization techniques for **Amiloxate**.

Synthesis of Amiloxate

Amiloxate can be synthesized through two primary routes: chemical esterification and enzymatic transesterification.

Chemical Synthesis: Fischer Esterification

A common method for synthesizing **Amiloxate** is the Fischer esterification of p-methoxycinnamic acid with isoamyl alcohol, typically in the presence of an acid catalyst.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-methoxycinnamic acid (1 equivalent), isoamyl alcohol (3-5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A suitable solvent, such as toluene, can be used to facilitate the removal of water.
- **Reaction:** Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude **Amiloxate** by vacuum distillation or column chromatography on silica gel.

Enzymatic Synthesis: Transesterification

An alternative, "greener" synthesis route involves the enzymatic transesterification of an alkyl ester of p-methoxycinnamic acid (e.g., ethyl p-methoxycinnamate) with isoamyl alcohol using a lipase catalyst.

- **Reaction Setup:** In a suitable vessel, dissolve ethyl p-methoxycinnamate (1 equivalent) and a molar excess of isoamyl alcohol (e.g., 10 equivalents) in an organic solvent such as hexane.
- **Enzymatic Reaction:** Add a lipase catalyst (e.g., from *Candida antarctica*). The reaction is typically carried out at a controlled temperature (e.g., 30-45°C) with agitation for several days.

- **Monitoring:** Monitor the conversion of the starting material to **Amiloxate** using gas chromatography (GC).
- **Purification:** Upon completion, remove the enzyme by filtration. The excess isoamyl alcohol and the solvent can be removed by vacuum distillation to yield the final product.

Physicochemical Properties

A summary of the key physicochemical properties of **Amiloxate** is provided in the table below.

Property	Value	Reference
IUPAC Name	3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate	[2]
CAS Number	71617-10-2	[2]
Molecular Formula	C ₁₅ H ₂₀ O ₃	[2]
Molecular Weight	248.32 g/mol	[2]
Appearance	Colorless to pale yellow liquid	
Specific Gravity	1.037–1.041	[3]
Refractive Index	1.556–1.560 (at 20°C)	[3]

Characterization of Amiloxate

Comprehensive characterization is essential to confirm the identity, purity, and quality of synthesized **Amiloxate**. The following are standard analytical techniques employed.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of **Amiloxate**. The expected chemical shifts are detailed in the table below.

¹ H NMR (Expected Chemical Shifts)	¹³ C NMR (Expected Chemical Shifts)
Assignment	δ (ppm)
-CH ₃ (isoamyl)	~0.9 (d, 6H)
-CH-(CH ₃) ₂ (isoamyl)	~1.7 (m, 1H)
-CH ₂ -CH(CH ₃) ₂ (isoamyl)	~1.5 (q, 2H)
-O-CH ₂ - (isoamyl)	~4.2 (t, 2H)
-OCH ₃	~3.8 (s, 3H)
Ar-H (ortho to -OCH ₃)	~6.9 (d, 2H)
Ar-H (ortho to -CH=CH)	~7.5 (d, 2H)
=CH-COOR	~6.3 (d, 1H)
Ar-CH=CH-	~7.6 (d, 1H)

The IR spectrum of **Amiloxate** is characterized by specific absorption bands corresponding to its functional groups. A film on KBr plates is a suitable sample preparation method.[\[4\]](#)

Functional Group	Wavenumber (cm ⁻¹)
C=O (ester)	~1710
C=C (alkene)	~1635
C-O (ester)	~1250, 1170
C-H (aromatic)	~3000-3100
C-H (aliphatic)	~2850-2960

UV-Vis spectroscopy is used to determine the absorption spectrum of **Amiloxate**. A sample solution of 5.0 µg/mL in alcohol is typically used.[\[3\]](#) The maximum absorbance (λ_{max}) is expected in the UVB range.

Chromatographic Analysis

HPLC is a standard method for assessing the purity and quantifying the concentration of **Amiloxate** in various matrices.

Experimental Protocol:

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
- Mobile Phase: A gradient elution using a mixture of methanol, tetrahydrofuran, and an aqueous acid solution (e.g., 0.2% perchloric acid) is effective.[5]
- Flow Rate: A typical flow rate is 1.0 mL/min.[5]
- Detector: UV detection at 311 nm is suitable for **Amiloxate**. [5]
- Standard and Sample Preparation: Prepare a standard solution of USP **Amiloxate** Reference Standard and a sample solution of the synthesized **Amiloxate** in a suitable solvent like tert-butyl methyl ether at a concentration of 20 mg/mL.[3]
- Analysis: The retention time of the major peak in the sample solution should correspond to that of the standard solution. Purity is determined by the area percentage of the main peak. A purity of ≥98.0% is generally expected.[6]

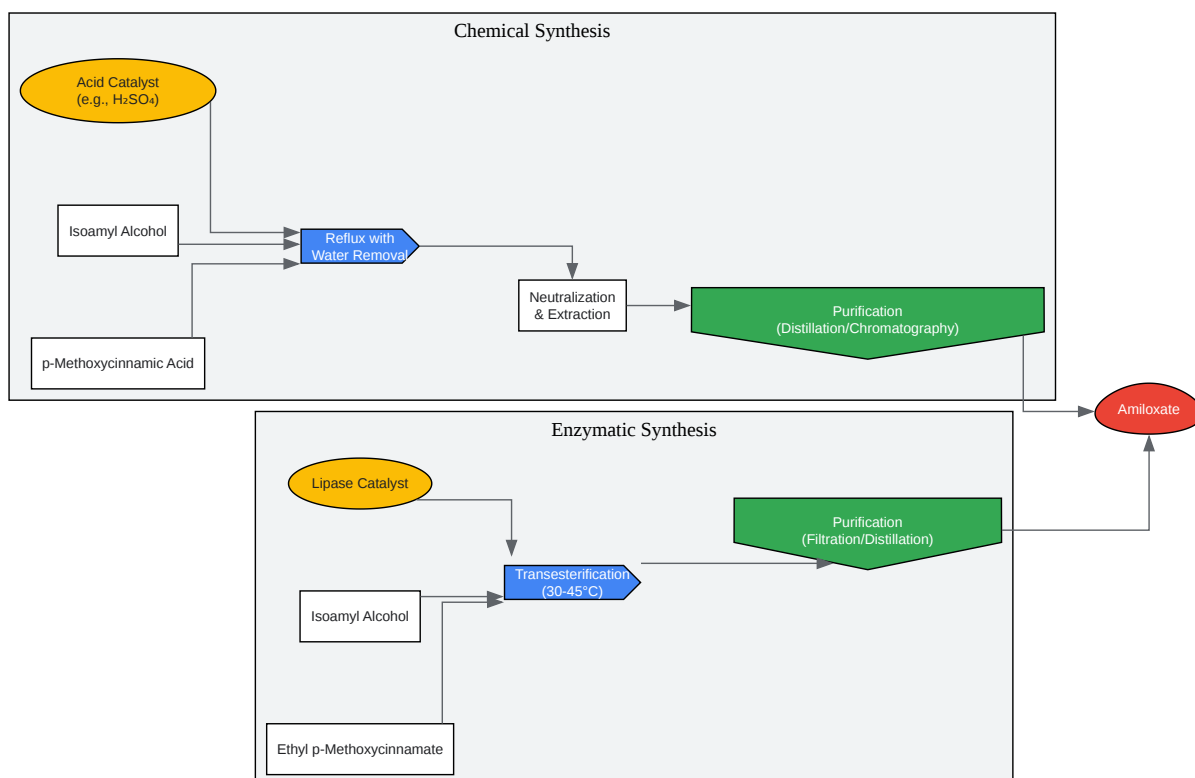
The United States Pharmacopeia (USP) monograph for **Amiloxate** specifies a GC method for its assay.

Experimental Protocol:

- Column: A 0.32-mm × 25-m column coated with a 0.1-µm film of phase G1.[3]
- Detector: Flame ionization detector (FID).[3]
- Temperatures:
 - Injection port: 240°C[3]
 - Detector: 260°C[3]

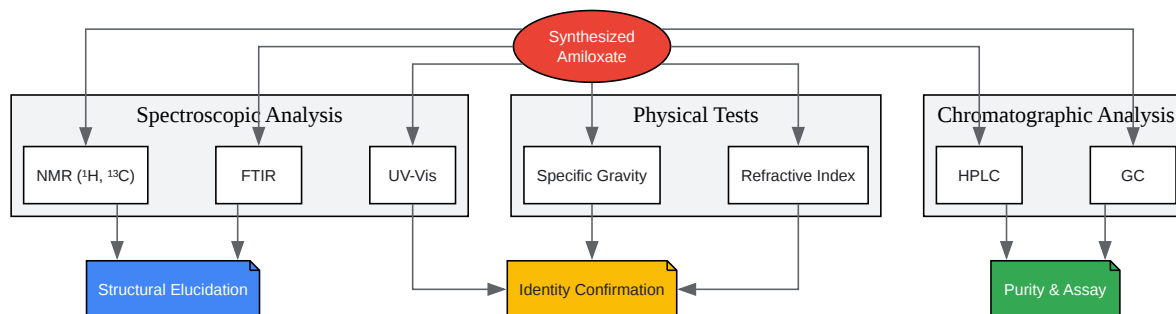
- Column: A temperature gradient program is typically used.[3]
- Standard and Sample Preparation: Prepare solutions of the standard and sample in tert-butyl methyl ether.[3]

Visualizations



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Caption: Overview of chemical and enzymatic synthesis pathways for **Amiloxate**.



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Caption: Workflow for the analytical characterization of **Amiloxate**.

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References

- 1. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 2. Amiloxate | C₁₅H₂₀O₃ | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 4-甲氧基肉桂酸异戊酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Amiloxate: A Technical Guide to Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b135550#amiloxate-synthesis-and-characterization\]](https://www.benchchem.com/product/b135550#amiloxate-synthesis-and-characterization)

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